molecular formula C9H6ClF2NO3 B2923998 2-chloro-N-(2,2-difluoro-2H-1,3-benzodioxol-5-yl)acetamide CAS No. 733762-53-3

2-chloro-N-(2,2-difluoro-2H-1,3-benzodioxol-5-yl)acetamide

Cat. No. B2923998
CAS RN: 733762-53-3
M. Wt: 249.6
InChI Key: YLZVYUZJEUZJMX-UHFFFAOYSA-N
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Description

“2-chloro-N-(2,2-difluoro-2H-1,3-benzodioxol-5-yl)acetamide” is a chemical compound with the molecular formula C9H6ClF2NO3. It has a molecular weight of 249.60 . This compound is used for research purposes .

Scientific Research Applications

Difluoromethylation of Aromatic Compounds

This compound serves as a difluoromethylating agent, particularly in the difluoromethylation of 2-hydroxychalcones . This process allows for the synthesis of aryl difluoromethyl ethers and 2,2-difluoro-2H-benzofuran derivatives , which are valuable in medicinal chemistry for their potential biological activities.

Synthesis of Aromatic Amides

It is used in the copper-catalyzed arylation of bromo-difluoro-acetamides by aryl boronic acids, aryl trialkoxysilanes, and dimethyl-aryl-sulfonium salts . This method is significant for the preparation of aromatic amides, which are prevalent in biologically active compounds and pharmaceuticals.

Anticancer Research

The compound has been utilized in the design and synthesis of new molecules with potential anticancer properties . These synthesized molecules are evaluated for their selectivity and efficacy against cancer cells, contributing to the development of new cancer therapies.

Optical Material Research

In the field of materials science, this compound is involved in the synthesis of new materials with specific optical properties . These materials can be used in various applications, including organic light-emitting diodes (OLEDs) and other electronic devices.

Organofluorine Chemistry

As an organofluorine compound, it is pivotal in the development of new synthetic methodologies within this branch of chemistry . Organofluorine compounds are important due to their presence in many pharmaceuticals and agrochemicals.

Lumacator Intermediate

This compound acts as an intermediate in the synthesis of lumacators, which are chemicals that emit light upon stimulation . These are used in a range of applications from biochemical assays to imaging techniques.

Safety and Hazards

The safety and hazards of “2-chloro-N-(2,2-difluoro-2H-1,3-benzodioxol-5-yl)acetamide” are not specified in the available resources . It’s important to handle all chemical compounds with care and use appropriate safety measures.

Mechanism of Action

Target of Action

The primary targets of 2-chloro-N-(2,2-difluoro-2H-1,3-benzodioxol-5-yl)acetamide are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets within the body .

Biochemical Pathways

It has been observed that the compound can be involved in a reaction with thioguanine and potassium carbonate in n,n-dimethyl-formamide .

Pharmacokinetics

The compound’s impact on bioavailability is also currently unknown .

Result of Action

More research is needed to elucidate the specific effects of this compound on cellular processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-chloro-N-(2,2-difluoro-2H-1,3-benzodioxol-5-yl)acetamide. Specific details about how these factors influence the compound’s action are currently unknown .

properties

IUPAC Name

2-chloro-N-(2,2-difluoro-1,3-benzodioxol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF2NO3/c10-4-8(14)13-5-1-2-6-7(3-5)16-9(11,12)15-6/h1-3H,4H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLZVYUZJEUZJMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1NC(=O)CCl)OC(O2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-(2,2-difluoro-benzo[1,3]dioxol-5-yl)-acetamide

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